molecular formula C11H21NO3 B15219375 tert-Butyl cis-2,2-dimethyl-3-hydroxycyclobutylcarbamate

tert-Butyl cis-2,2-dimethyl-3-hydroxycyclobutylcarbamate

Cat. No.: B15219375
M. Wt: 215.29 g/mol
InChI Key: XSSLOTCOOFGGJW-JGVFFNPUSA-N
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Description

tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a chemical compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butyl group, a cyclobutyl ring with two methyl groups, and a carbamate functional group. Its stereochemistry is defined by the (1S,3R) configuration, which is crucial for its reactivity and interactions in various chemical processes.

Preparation Methods

The synthesis of tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate typically involves multi-step processes. One common method includes the protection of the hydroxyl group using tert-butyl dimethylsilyl chloride, followed by the formation of the carbamate using tert-butyl chloroformate and a suitable base. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions and ensure high yields .

Industrial production methods may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

These reactions are typically carried out under controlled conditions to ensure selectivity and high yields. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[(1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8+/m0/s1

InChI Key

XSSLOTCOOFGGJW-JGVFFNPUSA-N

Isomeric SMILES

CC1([C@H](C[C@H]1O)NC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(C(CC1O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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